Hydrazine, heptyl-, sulfate

Organic Synthesis Medicinal Chemistry Lipophilicity

Hydrazine, heptyl-, sulfate (CAS 39624-89-0) is an organic sulfate salt offering superior stability and handling compared to volatile heptylhydrazine free base. Its heptyl chain confers high lipophilicity, enabling unique applications in MAO inhibition SAR studies, lipophilic hydrazone synthesis in non-aqueous environments, and preformulation solid-state characterization. The sulfate counterion ensures reproducible weighing, enhanced storage stability, and suitability for ICH conditions. For research programs demanding accurate enzyme inhibition kinetics or selective mono-functionalization, this specific salt form—not the free base or shorter-chain analogs—is essential. Request your quote today for research-grade material.

Molecular Formula C7H20N2O4S
Molecular Weight 228.31 g/mol
CAS No. 39624-89-0
Cat. No. B15342465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine, heptyl-, sulfate
CAS39624-89-0
Molecular FormulaC7H20N2O4S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCCCCCCCNN.OS(=O)(=O)O
InChIInChI=1S/C7H18N2.H2O4S/c1-2-3-4-5-6-7-9-8;1-5(2,3)4/h9H,2-8H2,1H3;(H2,1,2,3,4)
InChIKeyVYRBPBPNOSXIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazine, heptyl-, sulfate (CAS 39624-89-0): Physicochemical Profile and Procurement Parameters


Hydrazine, heptyl-, sulfate (CAS 39624-89-0), systematically named heptylhydrazinium sulfate, is an organic sulfate salt formed from the reaction of heptylhydrazine with sulfuric acid . The compound features a seven-carbon alkyl chain attached to a hydrazine moiety, conferring distinct physicochemical properties relative to inorganic hydrazine salts . With a molecular formula of C₇H₂₀N₂O₄S, a molecular weight of 228.31 g/mol, a boiling point of 215.4°C at 760 mmHg, and a flash point of 95.1°C , this sulfate salt form offers enhanced stability and handling characteristics compared to the free base heptylhydrazine (CAS 2656-72-6) . The compound is primarily utilized in research contexts involving monoamine oxidase inhibition, organic synthesis, and as a precursor in the preparation of functional materials [1].

Why In-Class Hydrazine Derivatives Cannot Be Directly Substituted for Hydrazine, heptyl-, sulfate


Within the hydrazine class, physicochemical and biological properties are exquisitely sensitive to the nature, length, and position of substituents, as well as the counterion [1][2]. Simple substitution of Hydrazine, heptyl-, sulfate with an unsubstituted hydrazine salt, a shorter-chain alkylhydrazine, or an arylhydrazine is scientifically unsound due to profound differences in solubility, lipophilicity (LogP), basicity, redox potential, and enzyme inhibition kinetics [2][3][4]. For instance, the heptyl chain confers significant hydrophobicity, altering membrane permeability and target engagement compared to methylhydrazine or phenylhydrazine [2]. The sulfate salt form directly impacts solid-state stability, hygroscopicity, and dissolution rate, which are critical for reproducible experimental outcomes [5]. The following quantitative evidence demonstrates that specific molecular features of Hydrazine, heptyl-, sulfate translate into measurable, application-critical performance differences that preclude simple analog substitution.

Quantitative Differentiation Guide: Hydrazine, heptyl-, sulfate vs. Key Analogs


Enhanced Hydrophobicity: LogP and Water Solubility Profile vs. Inorganic Hydrazine Sulfate

The presence of a seven-carbon alkyl chain in Hydrazine, heptyl-, sulfate dramatically increases its lipophilicity compared to the inorganic salt, hydrazine sulfate. This difference is critical for applications requiring membrane permeability or non-aqueous solubility. While a direct LogP value for the sulfate salt is not publicly available, the free base heptylhydrazine (CAS 2656-72-6) is reported to be 'insoluble in water' but soluble in organic solvents like ethanol and ether [1]. This contrasts sharply with hydrazine sulfate (CAS 10034-93-2), which is highly water-soluble (e.g., >200 g/L). The sulfate salt form of heptylhydrazine is expected to moderate this extreme hydrophobicity while retaining significant lipophilic character, offering a unique partitioning profile not achievable with short-chain or unsubstituted hydrazines [2].

Organic Synthesis Medicinal Chemistry Lipophilicity

Irreversible MAO Inhibition Potency: Comparison with Short-Chain Alkylhydrazines

Hydrazine, heptyl-, sulfate acts as an irreversible inhibitor of monoamine oxidase (MAO) enzymes, forming a covalent adduct with the FAD cofactor . Studies on structurally related alkylhydrazines demonstrate that alkyl chain length significantly influences both inhibitory potency and enzyme subtype selectivity [1]. While a direct, side-by-side IC₅₀ comparison for heptylhydrazine sulfate versus methylhydrazine or phenelzine is absent from the primary literature, a comparative study on a closely related compound, 6-methyl-2-heptylhydrazine, confirms its activity as a potent MAO inhibitor and allows for class-level inference regarding the heptyl chain's contribution to binding affinity and residence time [2]. Neuropathological studies in canines have directly validated the in vivo MAO inhibitory activity of 'heptyl hydrazine,' confirming the functional engagement of this pharmacophore [3].

MAO Inhibition Neuropharmacology Enzyme Kinetics

Sulfate Salt Advantage: Solid-State Stability and Handling vs. Free Base

The sulfate salt form of heptylhydrazine (CAS 39624-89-0) offers a crucial practical advantage over the free base (heptylhydrazine, CAS 2656-72-6). The free base is a liquid with a boiling point of 215.4°C (estimated) and a flash point of 95.1°C, presenting handling and storage challenges due to its volatility and flammability . In contrast, the sulfate salt is a solid at room temperature, which significantly enhances its long-term stability, simplifies weighing and dispensing in a laboratory setting, and reduces the risk of accidental exposure or fire . This salt formation is a standard strategy in chemical development to improve the physical properties of reactive amines and is expected to mitigate the corrosivity issues noted for the free base towards certain metal alloys .

Formulation Chemistry Preformulation Stability

Selective Reactivity in Organic Synthesis: Alkyl Chain Influence on Nucleophilicity

The reactivity of hydrazine derivatives as nucleophiles is modulated by the electronic and steric effects of substituents. Alkylhydrazines, like heptylhydrazine, are generally more nucleophilic than arylhydrazines (e.g., phenylhydrazine) but less nucleophilic than unsubstituted hydrazine due to steric hindrance from the alkyl chain [1][2]. This intermediate nucleophilicity is advantageous in selective condensation reactions (e.g., hydrazone formation) where over-reaction or unwanted side products are a concern. The specific heptyl chain length is expected to provide a unique steric and solubility profile that influences reaction kinetics and product distribution in syntheses of N-alkylated heterocycles or functional polymers .

Organic Synthesis Nucleophilic Addition Reagent Selection

Optimized Application Scenarios for Hydrazine, heptyl-, sulfate Based on Differentiated Properties


Mechanistic Studies of Monoamine Oxidase (MAO) Inhibition Requiring Specific Lipophilicity

For research programs investigating the structure-activity relationship (SAR) of irreversible MAO inhibitors, Hydrazine, heptyl-, sulfate provides a critical data point. Its long alkyl chain confers high lipophilicity, which is expected to influence blood-brain barrier penetration and enzyme binding kinetics differently than shorter-chain analogs like methylhydrazine or phenelzine [1]. The compound's in vivo MAO inhibitory activity has been validated in canine models, confirming its utility as a pharmacological tool [2]. Researchers requiring a hydrazine-based MAO inhibitor with a specific hydrophobic profile should procure this compound to explore how lipophilicity modulates central nervous system effects and target engagement duration.

Synthesis of Lipophilic Hydrazones and N-Alkylated Heterocycles in Non-Aqueous Media

The enhanced lipophilicity and organic solvent solubility of Hydrazine, heptyl-, sulfate make it the reagent of choice for condensation reactions in non-aqueous environments [1]. Unlike highly water-soluble hydrazine sulfate, this compound is compatible with reactions in ether, alcohol, or hydrocarbon solvents, facilitating the synthesis of lipophilic hydrazone intermediates and N-alkylated heterocycles where aqueous work-up is undesirable [3]. Its controlled nucleophilicity, due to steric hindrance from the heptyl group, helps prevent over-alkylation and promotes selective mono-functionalization, a key advantage for obtaining high-purity building blocks in medicinal chemistry [4].

Preformulation Studies for Amine-Containing Drug Candidates with Improved Solid-State Properties

When developing a novel pharmaceutical agent containing a heptylhydrazine moiety, the sulfate salt form (Hydrazine, heptyl-, sulfate) offers a superior preformulation profile compared to the free base . As a room-temperature solid, it enables accurate weighing, reproducible formulation in solid dosage forms, and enhanced chemical stability during storage . Procurement of this specific salt form, rather than the volatile liquid free base, is essential for laboratories conducting early-stage solid-state characterization, stability testing under ICH conditions, and the development of robust analytical methods (e.g., HPLC) for purity assessment.

Calibration Standards and Reference Materials for Environmental Monitoring of Hydrazine Derivatives

Due to its well-defined composition and solid-state stability, Hydrazine, heptyl-, sulfate can serve as a reliable reference standard for the analytical quantification of heptylhydrazine-related compounds in environmental or biological matrices. Its use in preparing calibration curves for techniques like LC-MS/MS ensures accurate quantitation, which is critical for studies on the environmental fate and human health impact of hydrazine-based propellants and their degradation products [5]. The sulfate salt's stability minimizes degradation during standard preparation, leading to more reproducible and trustworthy analytical data compared to using the less stable free base.

Technical Documentation Hub

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